5,7-bis[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one
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Overview
Description
5,7-bis[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family It is characterized by its chromen-4-one core structure, substituted with phenyl and 4-methylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-bis[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 4-methylbenzyl bromide.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-hydroxyacetophenone and benzaldehyde in the presence of a base like sodium hydroxide.
Cyclization: The intermediate undergoes cyclization to form the chromen-4-one core structure. This step often requires acidic conditions, such as the use of hydrochloric acid.
Substitution: The final step involves the substitution of the hydroxyl groups at positions 5 and 7 with 4-methylbenzyl groups. This is typically achieved through an etherification reaction using 4-methylbenzyl bromide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,7-bis[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5,7-bis[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s potential biological activities, such as antioxidant and anti-inflammatory properties, make it a candidate for studies in cellular and molecular biology.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 5,7-bis[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include modulation of oxidative stress, inhibition of inflammatory mediators, or interference with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5,7-dihydroxy-2-phenyl-4H-chromen-4-one: A structurally similar flavonoid with hydroxyl groups instead of 4-methylbenzyl groups.
5,7-dimethoxy-2-phenyl-4H-chromen-4-one: Another flavonoid derivative with methoxy groups at positions 5 and 7.
Uniqueness
5,7-bis[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one is unique due to the presence of 4-methylbenzyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its lipophilicity, potentially affecting its solubility, membrane permeability, and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C31H26O4 |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
5,7-bis[(4-methylphenyl)methoxy]-2-phenylchromen-4-one |
InChI |
InChI=1S/C31H26O4/c1-21-8-12-23(13-9-21)19-33-26-16-29(34-20-24-14-10-22(2)11-15-24)31-27(32)18-28(35-30(31)17-26)25-6-4-3-5-7-25/h3-18H,19-20H2,1-2H3 |
InChI Key |
XCGCLIKANPYXAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C(=C2)OCC4=CC=C(C=C4)C)C(=O)C=C(O3)C5=CC=CC=C5 |
Origin of Product |
United States |
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